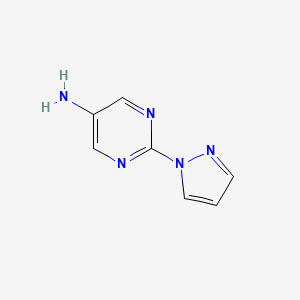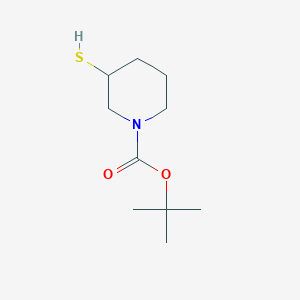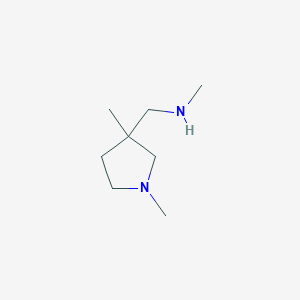
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine
Descripción general
Descripción
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine is a chemical compound with the empirical formula C7H16N2 . It has a molecular weight of 128.22 .
Molecular Structure Analysis
The molecular structure of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Two of the carbon atoms in the ring are substituted with methyl groups, and the nitrogen atom is bonded to a methanamine group .Aplicaciones Científicas De Investigación
Role in Tissue Protection and Immunity
Research into N,N-dimethyltryptamine (DMT), a compound with structural similarities to 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, highlights its potential role beyond psychedelic effects. Studies suggest that DMT, as an endogenous ligand of the sigma-1 receptor, may participate in cellular protective mechanisms and immunity. This indicates a broader, physiological significance that could extend to related dimethylated compounds, emphasizing their potential in developing medical therapies (Frecska et al., 2013).
Environmental and Health Considerations
The presence and effects of tryptamines and their derivatives, including dimethylated compounds, in the environment have been reviewed, underscoring their significance in public health and safety. This review provides a comprehensive overview of their structures, pharmacology, and potential toxicity, highlighting the importance of understanding these compounds' interactions with biological systems and their implications for health (Tittarelli et al., 2014).
Pharmacokinetics and Neurotoxicity
Investigations into MDMA, a psychoactive compound structurally related to dimethylated amines, offer insights into the acute and long-term neurochemical effects of such substances. This research has implications for understanding the neurotoxicity potential of similar compounds, contributing to the broader field of neuropharmacology and the development of therapeutic interventions (McKenna & Peroutka, 1990).
Endogenous Roles and Therapeutic Potential
Further research into DMT has explored its roles in the central nervous system and its therapeutic potential. This underscores the importance of endogenous dimethylated compounds in neurotransmission and their possible applications in treating psychiatric disorders. Such studies pave the way for future explorations into the medical applications of related compounds, including 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine (Rodrigues et al., 2019).
Propiedades
IUPAC Name |
1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(6-9-2)4-5-10(3)7-8/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBHWILMARPNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672374 | |
| Record name | 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine | |
CAS RN |
938458-86-7 | |
| Record name | 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



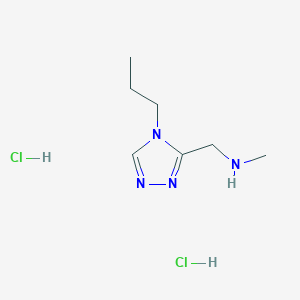
![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)
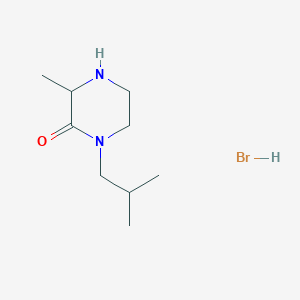

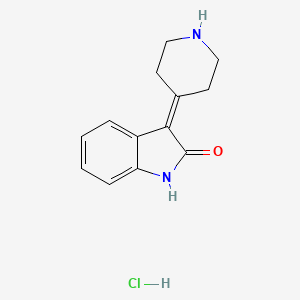
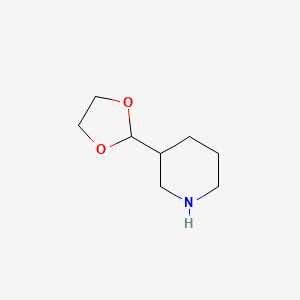
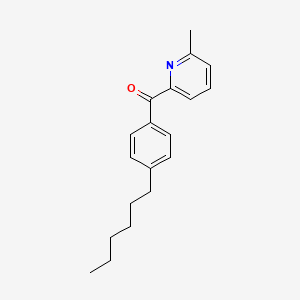
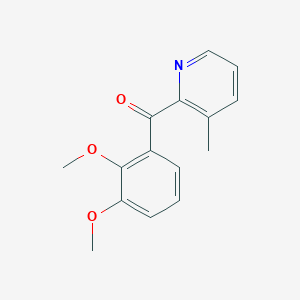
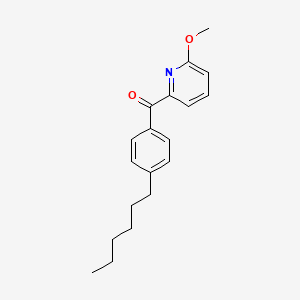
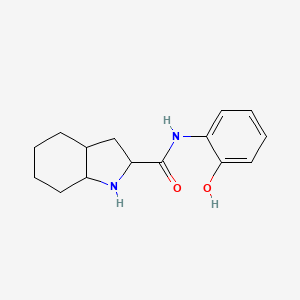
![{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1463010.png)
